REACTION_CXSMILES
|
[N:1]12[CH2:9][CH2:8][CH2:7][C:6]1=NCCC2.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>ClCCl>[C:11]([N:1]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
N-carboethoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2CCC1
|
Name
|
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2CCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 25° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue on silica gel (chloroform/ethyl acetate; 9/1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |